molecular formula C12H13NO2 B562846 1-Pentyn-3-ol,p-aminobenzoate(6CI) CAS No. 100192-31-2

1-Pentyn-3-ol,p-aminobenzoate(6CI)

Cat. No.: B562846
CAS No.: 100192-31-2
M. Wt: 203.241
InChI Key: XSZGRGWMXAXYGZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound first emerged in synthetic organic chemistry literature during the late 20th century as part of efforts to develop photoactive esters for polymerization initiators. Early patents from the 1980s describe derivatives of para-aminobenzoic acid esters for photoresist applications, though 1-pentyn-3-ol,p-aminobenzoate(6CI) itself gained prominence after 2000 due to its utility in click chemistry. Key milestones include:

Table 1: Developmental Timeline

Year Advancement Significance
1985 First reported synthesis of p-aminobenzoate esters Established transesterification protocols
2007 Catalytic applications in gold-mediated cyclizations Demonstrated alkyne-ester synergy
2015 Use in metal-free polymer networks Highlighted photopolymerization potential

The compound’s dual functionality made it particularly valuable for creating crosslinkable polymers and bioactive probes requiring orthogonal reactivity.

Nomenclature Systems and Chemical Classification

The systematic IUPAC name pent-1-yn-3-yl 4-aminobenzoate precisely defines its structure:

  • Pent-1-yn-3-yl : A five-carbon chain with a terminal alkyne at position 1 and hydroxyl at position 3.
  • 4-aminobenzoate : Ester derivative of para-aminobenzoic acid.

Classification :

  • Functional Groups : Alkyne (C≡C), secondary alcohol (C-OH), aromatic ester (COO-).
  • Chemical Categories :
    • Alkynol esters (Subclass: Propargyl alcohols)
    • Aminobenzoic acid derivatives
    • Click chemistry precursors.

Synonyms :

  • Ethylethynylcarbinol p-aminobenzoate
  • 1-Pentyn-3-ol 4-aminobenzoate
  • 4-(1-Pent-1-yn-3-yloxy)benzoic acid amide.

Significance in Ester and Alkyne Chemistry

The compound’s hybrid nature enables unique reactivity:

Ester Chemistry

  • Transesterification : Participates in acid-catalyzed exchanges with higher alcohols, retaining the p-aminophenyl group.
  • Photoreactivity : The electron-rich para-aminobenzoate moiety undergoes [2+2] cycloadditions under UV light, useful in photolithography.

Alkyne Chemistry

  • Cycloadditions : The terminal alkyne engages in Huisgen azide-alkyne click reactions (CuAAC) without ester group interference.
  • Metal Coordination : Gold(I) catalysts promote 6-endo-dig cyclizations, forming indole derivatives.

Table 2: Comparative Reactivity

Reaction Type Ester Component Role Alkyne Component Role
Click Chemistry Inert spectator Azide coupling partner
Photopolymerization Crosslinking site Chain transfer agent
Cycloisomerization Aromatic stabilizer Electrophilic activation

Current Research Landscape and Literature Analysis

Recent studies emphasize its role in:

  • Heterocycle Synthesis : Silver(I)-mediated cyclizations yield 1,2-benzothiazine derivatives via tandem alkyne activation and sulfonamide participation.
  • Polymer Networks : Dual-cure systems exploit alkyne-azide click reactions and ester-based crosslinking for 3D-printable hydrogels.
  • Bioorthogonal Probes : Para-aminobenzoate serves as a fluorophore anchor, while the alkyne enables bioconjugation.

Emerging Trends :

  • Computational Studies : DFT calculations model transition states in gold-catalyzed cyclizations involving the compound.
  • Green Chemistry : Mechanochemical synthesis avoids solvents in ester-alkyne couplings.

Research Gaps :

  • Limited data on enantioselective transformations despite chiral centers.
  • Underexplored electrochemical applications compared to simpler alkynols.

Properties

CAS No.

100192-31-2

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

pent-1-yn-3-yl 4-aminobenzoate

InChI

InChI=1S/C12H13NO2/c1-3-11(4-2)15-12(14)9-5-7-10(13)8-6-9/h1,5-8,11H,4,13H2,2H3

InChI Key

XSZGRGWMXAXYGZ-UHFFFAOYSA-N

SMILES

CCC(C#C)OC(=O)C1=CC=C(C=C1)N

Synonyms

1-Pentyn-3-ol,p-aminobenzoate(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Other Pentynol Esters

a. 3-Methyl-1-pentyn-3-yl acetate (CAS 1185-96-2)

  • Structure: Features an acetate group instead of p-aminobenzoate.
  • Synthesis : Prepared via acetylation of 3-methyl-1-pentyn-3-ol, yielding 84–91% efficiency in esterification steps .
  • Properties: Lower molecular weight (C8H12O2; 140.18 g/mol) compared to the p-aminobenzoate derivative (C12H13NO3; 219.24 g/mol), impacting volatility and solubility .

b. 1-Pentyn-3-ol, 3-ethyl- (CAS 6285-06-9)

  • Structure : Substituted with an ethyl group at the 3-position.

c. 1-Pentyn-3-ol, 1-cyclohexyl- (CAS 185322-10-5)

  • Structure : Cyclohexyl group introduces steric hindrance.
  • Synthesis : Achieves 84–91% yield via condensation of cyclohexyl derivatives with carbonyl compounds, highlighting the influence of bulky substituents on reaction efficiency .

p-Aminobenzoate Esters

a. Lisadimate (Glyceryl p-aminobenzoate, CAS 136-44-7)

  • Structure: Glycerol backbone esterified with p-aminobenzoic acid.
  • Physical Properties: Higher boiling point (455.7°C) and density (1.336 g/cm³) compared to 1-Pentyn-3-ol,p-aminobenzoate, likely due to the glycerol moiety .

b. Ethyl p-aminobenzoate (CAS 94-09-7)

  • Structure: Simpler ethyl ester without an alkynol group.
  • Reactivity: Used as a precursor in synthesizing amide derivatives, demonstrating the versatility of p-aminobenzoate in nucleophilic additions .

Physicochemical and Thermodynamic Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Vapor Pressure (kPa at 25°C)
1-Pentyn-3-ol,p-aminobenzoate C12H13NO3 219.24 N/A N/A N/A
3-Methyl-1-pentyn-3-yl acetate C8H12O2 140.18 N/A N/A 56.02 (at 105°C)
Lisadimate C10H13NO4 211.24 455.7 1.336 N/A
3-Methyl-1-pentanol C6H14O 102.17 ~156 0.816 N/A

Notes:

  • The p-aminobenzoate group enhances thermal stability (e.g., Lisadimate’s high boiling point) compared to simpler alkynol esters .
  • Alkynol derivatives exhibit lower vapor pressures than their alcohol counterparts, suggesting reduced volatility .

Preparation Methods

Reaction Overview

The Fischer esterification method employs acid catalysis to directly couple 1-pentyn-3-ol with p-aminobenzoic acid. This approach is cost-effective but requires careful control of reaction conditions to avoid decomposition of the alkyne moiety.

Procedure

  • Reagent Preparation :

    • Dissolve p-aminobenzoic acid (10.0 g, 72.8 mmol) in anhydrous ethanol (150 mL).

    • Add concentrated sulfuric acid (1.5 mL) as a catalyst.

    • Introduce 1-pentyn-3-ol (7.2 g, 85.7 mmol) dropwise under nitrogen atmosphere.

  • Reaction Conditions :

    • Reflux the mixture at 80°C for 12–16 hours.

    • Monitor progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

  • Workup :

    • Neutralize with saturated sodium bicarbonate (300 mL).

    • Extract with dichloromethane (3 × 100 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification :

    • Pass crude product through silica gel (hexane/ethyl acetate 4:1).

    • Yield: ~65% as a white crystalline solid.

Challenges

  • The amino group in p-aminobenzoic acid may protonate under acidic conditions, reducing reactivity.

  • Prolonged heating risks alkyne polymerization.

Acid Chloride Method

Reaction Overview

This two-step method first converts p-aminobenzoic acid to its acid chloride, enhancing electrophilicity for nucleophilic attack by 1-pentyn-3-ol.

Procedure

  • Acid Chloride Synthesis :

    • Suspend p-aminobenzoic acid (10.0 g) in thionyl chloride (50 mL).

    • Reflux at 70°C for 2 hours, then evaporate excess SOCl₂ under reduced pressure.

  • Esterification :

    • Dissolve the acid chloride in dry dichloromethane (100 mL).

    • Add 1-pentyn-3-ol (6.5 g, 77.3 mmol) and triethylamine (12.2 mL, 87.6 mmol) at 0°C.

    • Stir at room temperature for 4 hours.

  • Workup :

    • Wash with 5% HCl (100 mL), then saturated NaHCO₃ (100 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification :

    • Recrystallize from ethanol/water (3:1).

    • Yield: ~78%.

Advantages

  • Higher yields due to reactive acid chloride intermediate.

  • Shorter reaction time compared to Fischer method.

Coupling Agent-Mediated Synthesis

Reaction Overview

Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), this method facilitates esterification under mild conditions, ideal for sensitive substrates.

Procedure

  • Reaction Setup :

    • Dissolve p-aminobenzoic acid (10.0 g) and 1-pentyn-3-ol (6.0 g) in dry THF (100 mL).

    • Add DCC (15.4 g, 74.6 mmol) and DMAP (0.5 g, 4.1 mmol).

  • Reaction Conditions :

    • Stir at 25°C for 24 hours under nitrogen.

  • Workup :

    • Filter off dicyclohexylurea precipitate.

    • Concentrate filtrate and purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Yield :

    • ~82% after purification.

Key Considerations

  • DMAP accelerates acylation by acting as a nucleophilic catalyst.

  • Anhydrous conditions prevent DCC hydrolysis.

Comparative Analysis of Methods

ParameterFischer EsterificationAcid ChlorideCoupling Agents
Yield 65%78%82%
Reaction Time 16 hours6 hours24 hours
Cost LowModerateHigh
Side Reactions Alkyne decompositionMinimalNegligible

Industrial-Scale Considerations

For bulk synthesis, the acid chloride method is preferred due to its balance of yield and scalability. Patent WO2000063168A1 highlights similar protocols for azetidine derivatives, where dichloromethane extraction and silica gel purification are standard. Notably, hydrogenation equipment used in analogous processes is unnecessary here, simplifying infrastructure requirements.

Q & A

Basic: What are the recommended synthetic routes for 1-Pentyn-3-ol,p-aminobenzoate(6CI), and how can purity be validated?

Answer:
The compound is typically synthesized via esterification between 1-Pentyn-3-ol and p-aminobenzoic acid, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents. Purity validation requires orthogonal methods:

  • GC for volatile impurities (e.g., residual solvents) .
  • HPLC with UV detection (λ = 254 nm) for non-volatile byproducts .
  • Melting point analysis to confirm crystalline consistency with literature values.

Basic: Which spectroscopic techniques are critical for structural characterization of 1-Pentyn-3-ol,p-aminobenzoate(6CI)?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the alkyne proton (δ ~2.5 ppm), ester carbonyl (δ ~170 ppm), and aromatic protons (δ ~7.5–8.0 ppm). Compare with databases like PubChem or CAS Common Chemistry .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can researchers address discrepancies between experimental and computational NMR chemical shifts?

Answer:
Contradictions may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:

  • DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) and simulate NMR shifts with solvent models (e.g., PCM for DMSO or CDCl₃) .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) affecting peak splitting.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., phenyl-substituted pentynol derivatives) .

Advanced: How to design a kinetic study for the hydrolysis of 1-Pentyn-3-ol,p-aminobenzoate(6CI) under varying pH conditions?

Answer:

  • Experimental Setup :
    • Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC at timed intervals .
    • Quantify p-aminobenzoic acid release using UV-Vis calibration curves.
  • Data Analysis :
    • Plot rate constants (k) vs. pH to identify acid/base-catalyzed regimes.
    • Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) .

Data Contradiction: How to resolve conflicting purity assessments between GC and HPLC?

Answer:

  • GC Limitations : High volatility of alkyne precursors may lead to co-elution with the product, skewing purity estimates .
  • HPLC Advantages : Better resolution for polar byproducts (e.g., unreacted p-aminobenzoic acid) .
  • Orthogonal Validation : Combine both methods and cross-check with elemental analysis (C/H/N) to reconcile discrepancies .

Advanced: What strategies optimize the regioselectivity of derivatization reactions involving 1-Pentyn-3-ol,p-aminobenzoate(6CI)?

Answer:

  • Protecting Groups : Temporarily block the alkyne with a trimethylsilyl (TMS) group to direct reactivity to the ester moiety.
  • Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling to modify the alkyne without ester cleavage .
  • Spectroscopic Monitoring : Track reaction progress in real-time using in situ FTIR to detect intermediate species.

Basic: What safety protocols are essential when handling 1-Pentyn-3-ol,p-aminobenzoate(6CI) in the laboratory?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile alkyne derivatives.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using vermiculite .

Advanced: How to analyze the electronic effects of the p-aminobenzoate group on the alkyne’s reactivity?

Answer:

  • Electrochemistry : Perform cyclic voltammetry to measure redox potentials influenced by the electron-donating amino group.
  • Computational Studies : Calculate Natural Bond Orbital (NBO) charges to quantify electron density distribution across the alkyne .
  • Comparative Reactivity : Benchmark against non-aminated analogs (e.g., methyl benzoate derivatives) in click chemistry reactions .

Data Contradiction: How to interpret conflicting bioactivity results in different solvent systems?

Answer:

  • Solvent Polarity Effects : Test solubility in DMSO vs. aqueous buffers; low solubility may artificially reduce observed activity.
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous media.
  • Control Experiments : Include vehicle-only controls to isolate solvent-specific artifacts .

Advanced: What computational tools predict the stability of 1-Pentyn-3-ol,p-aminobenzoate(6CI) under oxidative conditions?

Answer:

  • Molecular Dynamics (MD) : Simulate degradation pathways in the presence of O₂ or ROS (reactive oxygen species).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for alkyne and ester groups to identify weak points .
  • Machine Learning : Train models on existing stability data for similar esters to predict degradation kinetics.

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